molecular formula C18H18N4O2S3 B2875921 2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946206-22-0

2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2875921
CAS No.: 946206-22-0
M. Wt: 418.55
InChI Key: QKVBWASRSVTHQC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazolo[3,2-b][1,2,4]triazole moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Construction of the Thiazolo[3,2-b][1,2,4]triazole Moiety: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Material Science: The compound’s electronic properties can be investigated for applications in organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde.

    Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds such as 6-phenylthiazolo[3,2-b][1,2,4]triazole.

    Benzenesulfonamide Derivatives: Compounds like 4-aminobenzenesulfonamide and N-(2-chloroethyl)benzenesulfonamide.

Uniqueness

2,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of a thiophene ring, a thiazolo[3,2-b][1,2,4]triazole moiety, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S3/c1-12-5-6-13(2)16(10-12)27(23,24)19-8-7-14-11-26-18-20-17(21-22(14)18)15-4-3-9-25-15/h3-6,9-11,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVBWASRSVTHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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